molecular formula C21H36O4 B1619520 Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)- CAS No. 27176-95-0

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-

Cat. No. B1619520
CAS RN: 27176-95-0
M. Wt: 352.5 g/mol
InChI Key: GDSSTYXBZTUGSJ-UHFFFAOYSA-N
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Description

“Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-” is a chemical compound that is used as a non-ionic surfactant . It is also known as Neonol AF9-4 or tetraethylene glycol monononylphenyl ether .


Molecular Structure Analysis

The molecular formula of “Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-” is C23H40O5 . This indicates that the molecule consists of 23 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 434.1±30.0 °C at 760 mmHg, and a flash point of 216.3±24.6 °C . It also has a molar refractivity of 92.1±0.3 cm3, and a molar volume of 315.2±3.0 cm3 .

Scientific Research Applications

Surface-mediated Reactions and Catalysis

Research on the transformation of ethanol and related compounds on gold surfaces has demonstrated the potential for developing catalytic processes for the production of carbonyl compounds, such as acetaldehyde, ethyl acetate, acetic acid, and ketene, through oxidation reactions (Xiaoying Liu et al., 2009). These findings are crucial for heterogeneous catalysis, offering insights into the mechanistic origins of alcohol oxidation mediated by gold nanoparticles.

Environmental Remediation and Waste Management

Studies on the extraction of phenolic alcohols, such as 2-(4-hydroxyphenyl)ethanol, from aqueous solutions using emulsion liquid membranes have highlighted innovative methods for treating olive mill wastewater, showcasing applications in environmental remediation (M. Reis et al., 2006). This research emphasizes the potential of membrane technologies in the purification and recovery of valuable compounds from industrial effluents.

Materials Science and Nanotechnology

The encapsulation of metal complexes within zeolite matrices has been investigated for the catalytic oxidation of primary alcohols and hydrocarbons. A study involving molybdenum(VI) complexes encapsulated in zeolite Y demonstrated enhanced catalytic activity and reusability, suggesting applications in the development of efficient and sustainable catalysts for chemical transformations (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Analytical and Bioanalytical Applications

The development of sensitive and reliable methods for the analysis of alcohol ethoxylates in biological samples, as demonstrated by the liquid chromatography-tandem mass spectrometric analysis of octaethylene glycol monodecyl ether in rat plasma, supports the applications of these compounds in pharmacokinetic studies and environmental monitoring (Hyeon Kim et al., 2017).

Safety And Hazards

Contact with eyes and prolonged contact with skin can cause irritation . It’s also worth noting that this compound may react exothermically with strong oxidizing agents .

properties

IUPAC Name

2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-11-20-12-9-10-13-21(20)25-19-18-24-17-16-23-15-14-22/h9-10,12-13,22H,2-8,11,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSSTYXBZTUGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181646
Record name Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-

CAS RN

27176-95-0
Record name Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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